8-Mercaptoquinoline 8-Mercaptoquinoline
Brand Name: Vulcanchem
CAS No.: 491-33-8
VCID: VC1644325
InChI: InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
SMILES: C1=CC2=C(C(=C1)S)N=CC=C2
Molecular Formula: C9H7NS
Molecular Weight: 161.23 g/mol

8-Mercaptoquinoline

CAS No.: 491-33-8

Cat. No.: VC1644325

Molecular Formula: C9H7NS

Molecular Weight: 161.23 g/mol

* For research use only. Not for human or veterinary use.

8-Mercaptoquinoline - 491-33-8

Specification

CAS No. 491-33-8
Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
IUPAC Name quinoline-8-thiol
Standard InChI InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
Standard InChI Key MHTSJSRDFXZFHQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)S)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)S)N=CC=C2

Introduction

Chemical Identity and Structure

8-Mercaptoquinoline is an organosulfur compound with the molecular formula C₉H₇NSH and a molecular weight of 161.23 g/mol . It is structurally characterized as a derivative of the heterocycle quinoline, specifically substituted in the 8-position with a thiol group (-SH) . The compound is also known by several synonyms including quinoline-8-thiol and 8-quinolinethiol, with CAS Registry Number 491-33-8 .

The chemical structure features a quinoline ring system with a thiol group strategically positioned to create excellent metal-binding properties. This arrangement enables 8-mercaptoquinoline to function as a bidentate ligand, coordinating with metals through both the nitrogen atom in the quinoline ring and the sulfur atom of the thiol group. This structure is analogous to 8-hydroxyquinoline (oxine), a well-established chelating agent, but with the oxygen replaced by sulfur, yielding distinct chemical properties and reactivity patterns .

Physical and Chemical Properties

Physical Properties

8-Mercaptoquinoline exists as a colorless solid in its pure, anhydrous form . Interestingly, its physical appearance changes dramatically with hydration state - the dihydrate crystallizes as deep red needles, while the anhydrous form is a blue mobile liquid . This color variation provides a useful visual indicator of its hydration status.

The compound demonstrates moderate solubility in organic solvents but has limited solubility in water. Its solubility and stability can be significantly influenced by its interactions with metal ions.

Chemical Properties

The thiol group of 8-mercaptoquinoline is highly reactive and has a strong affinity for metal ions, particularly "soft" transition metals . This reactivity makes it an excellent chelating agent, forming stable complexes with various metals. The compound acts as a strongly binding bidentate ligand to zinc(II), with a binding constant of log k₂ = 15.2, making its binding strength comparable to hydroxamic acids (log k₂ = 17.5) and sulfonamides (log k₂ = 14.7) .

8-Mercaptoquinoline is readily oxidized when exposed to air, especially in alkaline solutions . This susceptibility to oxidation must be considered when handling the compound or using it in analytical applications. In oxidation reactions, it can form disulfides, while in substitution reactions, various functional groups can be introduced at the 8-position.

The compound also undergoes various other chemical reactions, including:

  • Oxidation reactions with hydrogen peroxide or potassium permanganate

  • Reduction reactions with reducing agents like sodium borohydride

  • Substitution reactions with halogenating agents or other electrophiles

Synthesis Methods

Several methods for synthesizing 8-mercaptoquinoline have been developed over the decades, with varying degrees of efficiency and complexity. The most common synthetic route involves a multi-step process:

Traditional Multi-step Synthesis

The classical synthesis route, described by various researchers including Edinger, Bankovskis, Ponci and Gialdi, Badger and Buttery, Sherchuk and Lukša, and Lee, involves three key steps :

  • Preparation of quinoline-8-sulphonic acid

  • Conversion of this acid to quinoline-8-sulphonyl chloride

  • Conversion of quinoline-8-sulphonyl chloride to 8-mercaptoquinoline

Direct Synthesis Method

A more efficient direct synthesis method has been developed that simplifies the process by replacing the first two steps with a single reaction. This improved method involves treating quinoline directly with chlorosulphonic acid :

In this direct synthesis:

  • Quinoline reacts with chlorosulfuric acid to form quinoline-8-sulphonyl chloride

  • The sulphonyl chloride then reacts with triphenylphosphine in toluene to form 8-mercaptoquinoline

This direct method requires careful control of reaction conditions, particularly temperature, to achieve optimal yield and purity.

Metal Chelation Properties

One of the most significant characteristics of 8-mercaptoquinoline is its exceptional ability to form stable complexes with various metal ions. This property has made it valuable in analytical chemistry, biochemistry, and catalysis.

Chelation Mechanism

8-Mercaptoquinoline functions as a bidentate ligand, coordinating with metals through both the nitrogen atom in the quinoline ring and the sulfur atom of the thiol group . This creates a five-membered chelate ring that contributes to the stability of the resulting metal complexes.

Metal Complex Formation

The compound forms stable complexes with numerous metals, particularly transition metals such as palladium, platinum, nickel, copper, and cobalt . The structure of these complexes has been extensively studied through X-ray crystallography, revealing important insights into their spatial arrangements and coordination geometry .

Metal binding studies have shown that 8-mercaptoquinoline exhibits particularly strong affinity for zinc, with binding kinetics modeled in ReactLab consistent with the formation of a Zn(SMK-24)₂ species with a binding constant of log k₂ = 15.2 . This binding strength is comparable to strong chelators like hydroxamic acids but significantly stronger than phosphinic acids and sulfonyl ureas .

Applications in Metal Analysis

The strong and selective metal-binding properties of 8-mercaptoquinoline make it valuable as an analytical reagent for the detection and quantification of various metals . It serves as an extraction-spectrophotometric and fluorimetric reagent for soft metals , enabling sensitive analytical techniques for metal ion determination.

Biological Activity and Applications

Metalloprotein Interactions

8-Mercaptoquinoline has demonstrated significant biological activity, particularly through its interactions with metalloproteins. Research has shown that it can interact with zinc-dependent metalloproteins, such as the 26S proteasome subunit Rpn11 . This interaction inhibits the activity of these proteins, leading to a cascade of cellular effects.

The inhibition of Rpn11, a zinc-dependent member of the JAB1/MPN/Mov34 metalloenzyme (JAMM) family, stalls the function of the 26S proteasome, leading to accumulation of redundant proteins and induction of apoptosis . This mechanism suggests potential applications in cancer research and therapy.

Antimicrobial Properties

Various studies have demonstrated that 8-mercaptoquinoline exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves the chelation of essential metal ions required for microbial growth, disrupting vital cellular processes and inhibiting pathogen proliferation.

Research Applications

8-Mercaptoquinoline has found diverse applications in scientific research:

  • Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, enhancing their catalytic and photocatalytic activities

  • Biology: Serves as a probe for detecting metalloproteins in live cells, enriching components of the minichromosome maintenance complex

  • Medicine: The compound and its derivatives have shown potential for pharmaceutical applications due to their antimicrobial and anticancer properties

  • Analytics: Used in the synthesis of various organic compounds and as a chelating agent in analytical procedures

Recent Research Advances

Metalloprotein Profiling

Recent research has focused on developing 8-mercaptoquinoline-based photoaffinity probes for profiling metalloproteins. A notable example is the diazirine probe SMK-24, which has been used to profile zinc metalloproteins in live cells .

This probe effectively enriched multiple components of the minichromosome maintenance complex, a zinc metalloprotein assembly with helicase activity essential to DNA replication . Cell cycle analysis experiments revealed that HEK293 cells treated with SMK-24 experienced stalling in G0/G1 phase, consistent with inactivation of the DNA helicase complex .

Photocatalysis Enhancement

Another exciting area of research involves using 8-mercaptoquinoline as a ligand for enhancing the photocatalytic activity of platinum(II) coordination complexes . A family of quinoline-platinum(II) complexes has been developed, with 8-mercaptoquinoline-Pt(II) complex proving to be the most effective catalyst for various photochemical transformations, including cross-dehydrogenative coupling, oxidation of arylboronic acids, and asymmetric alkylation of aldehydes .

Mechanistic studies, including quenching experiments, have shown that contrary to related methods in the literature, these complexes follow an oxidative quenching mechanism in all transformations studied . High-level ab initio simulations have provided further insights into their photocatalytic activity.

Comparison with Related Compounds

Comparison with 8-Hydroxyquinoline

8-Mercaptoquinoline is structurally similar to 8-hydroxyquinoline (oxine), with the key difference being the replacement of the hydroxyl group with a thiol group . This substitution significantly affects the compound's properties and reactivity.

Table 1: Comparison between 8-Mercaptoquinoline and 8-Hydroxyquinoline

Property8-Mercaptoquinoline8-Hydroxyquinoline
Functional GroupThiol (-SH)Hydroxyl (-OH)
Metal BindingPrefers soft metalsPrefers hard/intermediate metals
Binding StrengthGenerally stronger with transition metalsModerate binding with various metals
StabilityLess stable, easily oxidizedMore stable in air
ApplicationsSpecialized analytical applications, metalloprotein researchBroader analytical applications, OLED components
ColorColorless (anhydrous), red (dihydrate)Colorless

8-Hydroxyquinoline is more commonly used in analytical applications and forms the basis for various commercial chelating agents. It also finds application in organic light-emitting diodes (OLEDs), where its aluminum complex is a common component .

Derivatives of 8-Mercaptoquinoline

Several derivatives of 8-mercaptoquinoline have been synthesized to modify its properties or enhance its effectiveness for specific applications:

  • 2-Phenyl-8-mercaptoquinoline: A derivative with phenyl substitution at the 2-position, altering its electronic properties and metal-binding characteristics

  • 4-Phenyl-8-mercaptoquinoline: A derivative with phenyl substitution at the 4-position, showing different reactivity patterns

  • 8-Mercaptoquinoline hydrochloride: Available commercially as an extraction-spectrophotometric and fluorimetric reagent for soft metals

The unique thiol group at the 8-position imparts distinct chemical properties and reactivity compared to its analogs, enhancing its ability to form stable complexes with metal ions and making it valuable in coordination chemistry and biological studies.

Applications in Analytical Chemistry

8-Mercaptoquinoline has established itself as a significant analytical reagent with applications in various analytical techniques and methodologies.

Metal Ion Determination

The compound's strong chelating properties make it particularly useful for the detection and quantification of metal ions in solution . Its complexes with various metals exhibit characteristic spectral properties that can be leveraged for analytical measurements.

Research has focused on determining dissociation and metal chelate formation constants for 8-mercaptoquinoline, providing fundamental data for its application in quantitative analysis . These studies have established it as a reliable reagent for analytical procedures involving metal ion determination.

Extraction and Spectrophotometric Analysis

8-Mercaptoquinoline hydrochloride is commercially available as an extraction-spectrophotometric and fluorimetric reagent specifically designed for soft metals . This formulation facilitates the selective extraction of specific metals from complex matrices, followed by their spectrophotometric or fluorimetric determination.

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